![molecular formula C11H9N3O6S B2673862 N-(1,3-benzodioxol-5-yl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide CAS No. 897613-77-3](/img/structure/B2673862.png)
N-(1,3-benzodioxol-5-yl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
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Description
N-(1,3-benzodioxol-5-yl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide, also known as BDP, is a chemical compound that has been widely used in scientific research due to its unique properties. BDP is a heterocyclic compound that contains a pyrimidine ring and a benzodioxole ring. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Drug Repurposing
Given its diverse properties, researchers are exploring drug repurposing opportunities for “MLS001239257.” By investigating its interactions with existing drugs or targets, they aim to identify new therapeutic indications beyond its original design.
These applications highlight the compound’s multifaceted nature and its potential impact across various scientific domains. Keep in mind that ongoing research may uncover additional uses or refine our understanding of its mechanisms. For more in-depth information, consider referring to scientific literature . 🌟
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O6S/c15-10-9(4-12-11(16)13-10)21(17,18)14-6-1-2-7-8(3-6)20-5-19-7/h1-4,14H,5H2,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIRYIZMKZVRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51090800 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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